Ajugamarin F 4

概要

説明

Ajugamarin F 4 is a natural product belonging to the class of flavonoids. It is extracted from the bark of the Ajuga remota plant, which is native to Ethiopia. This compound has gained significant attention due to its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions: Ajugamarin F 4 is typically isolated from the Ajuga remota plant through a series of extraction and purification processes. The plant material is first dried and ground, followed by extraction using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ajuga remota plants. The process includes cultivation of the plant, harvesting, drying, and extraction using industrial-grade solvents. The extract is then purified using advanced chromatographic techniques to obtain this compound in high purity .

化学反応の分析

Types of Reactions: Ajugamarin F 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .

科学的研究の応用

Phytochemical Profile

Ajugamarin F4 is part of a broader class of bioactive compounds found in Ajuga species, which include phytoecdysteroids, iridoids, and diterpenoids. These compounds are known for their varied biological activities, which have been extensively studied. The structure of Ajugamarin F4 was first characterized in the late 20th century, and subsequent research has revealed its potential therapeutic benefits.

Pharmacological Activities

2.1 Antitumor Activity

Research indicates that Ajugamarin F4 exhibits significant antitumor properties. For instance, studies have shown that extracts from Ajuga decumbens, containing this compound, can inhibit tumor growth in various cancer models. One notable study demonstrated that Ajugamarin F4 effectively reduced the proliferation of human breast cancer cells (MCF-7) and exhibited chemopreventive effects in mouse models of lung cancer .

2.2 Anti-inflammatory Effects

Ajugamarin F4 has demonstrated anti-inflammatory effects in various experimental settings. It inhibits nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

2.3 Antioxidant Properties

The antioxidant capacity of Ajugamarin F4 has been investigated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress markers. This property is particularly relevant for developing nutraceuticals aimed at preventing oxidative damage associated with chronic diseases .

2.4 Antimicrobial Activity

Ajugamarin F4 has also been studied for its antimicrobial properties. Extracts containing this compound have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. This suggests its potential application in developing new antimicrobial agents .

Table 1: Summary of Research Findings on Ajugamarin F4

| Study | Year | Focus | Key Findings |

|---|---|---|---|

| Chen et al. | 2015 | Antitumor | Demonstrated inhibition of MCF-7 cell proliferation |

| Takasaki et al. | 2020 | Anti-inflammatory | Showed inhibition of LPS-induced NO production |

| Sun et al. | 2023 | Antioxidant | Highlighted significant free radical scavenging activity |

| Ni et al. | 2024 | Antimicrobial | Effective against S. aureus and E. coli strains |

作用機序

Ajugamarin F 4 exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity to produce therapeutic effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antioxidant properties are due to its capacity to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Ajugamarin F 4 is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

生物活性

Ajugamarin F4 is a compound derived from various species of the Ajuga genus, particularly Ajuga decumbens. This compound, along with others from the same plant, has been studied for its diverse biological activities, which include anti-inflammatory, antitumor, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with Ajugamarin F4, supported by relevant research findings and data.

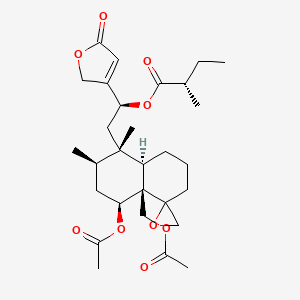

Chemical Structure and Properties

Ajugamarin F4 belongs to the class of neo-clerodane diterpenoids. Its chemical structure contributes to its biological activities, which have been characterized through various phytochemical studies. The compound has been isolated from ethanol extracts of Ajuga decumbens, alongside other related compounds such as Ajugacumbins and different iridoids .

Biological Activities

The biological activities of Ajugamarin F4 can be categorized as follows:

1. Antitumor Activity

Research indicates that Ajugamarin F4 exhibits significant antitumor effects. A study conducted by Takasaki et al. demonstrated that compounds isolated from Ajuga decumbens, including Ajugamarin F4, inhibited the activation of the Epstein-Barr virus (EBV), which is linked to various cancers. The anti-proliferative effects were particularly notable in mouse hepatic tumors induced by carcinogens .

2. Anti-inflammatory Effects

Ajugamarin F4 has shown potential as an anti-inflammatory agent. In vitro studies indicated that it inhibits the production of nitric oxide (NO) in RAW 264.7 macrophages, a key mediator in inflammatory responses. The IC50 values for related compounds were reported to be 35.9 mM for Ajugacumbin D and 46.2 mM for Ajugacumbin J, suggesting that Ajugamarin F4 may have comparable efficacy .

3. Antibacterial Properties

The antibacterial activity of Ajugamarin F4 has been observed against various bacterial strains. Compounds from Ajuga species have demonstrated efficacy in inhibiting the growth of pathogenic bacteria, making them potential candidates for developing natural antimicrobial agents .

4. Antioxidant Activity

Ajugamarin F4 contributes to antioxidant defense mechanisms in biological systems. Studies have shown that total flavonoids extracted from Ajuga decumbens enhance superoxide dismutase (SOD) activity and reduce malondialdehyde (MDA) levels, indicating a protective effect against oxidative stress .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Ajugamarin F4 and related compounds:

- Study on Antitumor Effects : Takasaki et al. conducted an in vitro analysis demonstrating that isolated compounds from Ajuga decumbens, including Ajugamarin F4, effectively inhibited EBV activation linked to cancer progression.

- Anti-inflammatory Mechanism : Ono et al. explored the effects of ethanolic extracts on macrophage activity, revealing that these extracts significantly inhibited iNOS expression and NO production.

- Antioxidant Study : A study focusing on chronic serum sickness glomerulonephritis (CSS-GN) in rats showed that total flavonoids from Ajuga decumbens improved SOD activity and reduced lipid peroxidation, indicating strong antioxidant properties.

特性

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHYCABROUGORR-RHULUVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924209 | |

| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122587-84-2 | |

| Record name | Ajugamarin F 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。